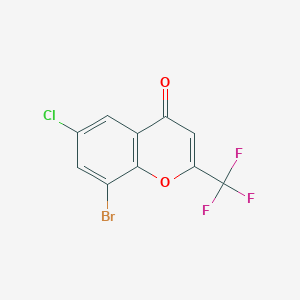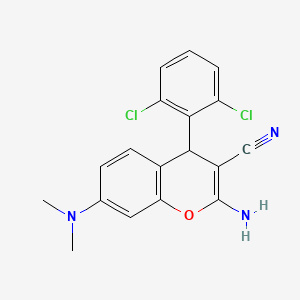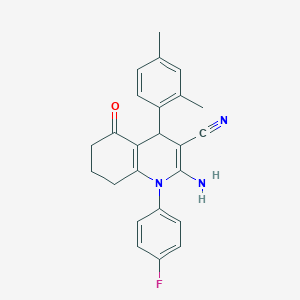
8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-(trifluoromethyl)chromen-4-one and brominating agents.
Bromination: The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Scientific Research Applications
8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and photonics.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-6-chloro-2-methylchromen-4-one
- 8-bromo-6-chloro-2-pentylchromen-4-one
- 8-bromo-6-trifluoromethoxyquinoline
Uniqueness
8-bromo-6-chloro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C10H3BrClF3O2 |
|---|---|
Molecular Weight |
327.48 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H3BrClF3O2/c11-6-2-4(12)1-5-7(16)3-8(10(13,14)15)17-9(5)6/h1-3H |
InChI Key |
DSNBTBOPOMXYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(F)(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11471090.png)
![2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11471091.png)

![8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione](/img/structure/B11471107.png)
![ethyl 2-[3-(3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B11471118.png)
![7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471120.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11471128.png)
![2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol](/img/structure/B11471137.png)
![Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate](/img/structure/B11471138.png)
![2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol](/img/structure/B11471141.png)

![methyl (2E)-3-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B11471155.png)
![7-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471168.png)
![Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471176.png)
